molecular formula C14H10F3N3 B5706969 N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline CAS No. 83318-23-4

N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline

Cat. No.: B5706969
CAS No.: 83318-23-4
M. Wt: 277.24 g/mol
InChI Key: OZSXMCLVXAYZLJ-UHFFFAOYSA-N
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Description

N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline is a synthetic compound of significant interest in medicinal chemistry and biochemical research. It is built upon a benzimidazole scaffold, a privileged structure in drug discovery known for its wide range of biological activities . The benzimidazole core is a structural isostere of naturally occurring nucleotides, which allows derivatives to interact effectively with the biopolymers of living systems . This molecular framework is found in various clinical medicines, including anticancer agents, antivirals, and antihypertensives such as Telmisartan . The compound is functionalized with a 3-(trifluoromethyl)aniline group, a motif commonly used to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity . This specific substitution pattern makes it a valuable intermediate for constructing diverse compound libraries. Its primary research applications include serving as a key precursor in the synthesis of potential glycogen phosphorylase inhibitors for metabolic disease research , and as a building block for developing novel ligands and enzyme inhibitors. The presence of the benzimidazole ring suggests potential for exploration in other areas, such as antimicrobial and anticancer agent development . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3/c15-14(16,17)9-4-3-5-10(8-9)18-13-19-11-6-1-2-7-12(11)20-13/h1-8H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSXMCLVXAYZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358910
Record name N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83318-23-4
Record name N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline typically involves the reaction of 2-aminobenzimidazole with 3-(trifluoromethyl)aniline under specific conditions. One common method includes the use of a condensation reaction facilitated by a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites.

Comparison with Similar Compounds

Key Observations :

  • Target Compound vs.
  • Substituent Effects : The -CF₃ group is a common feature, but its position (aniline vs. benzimidazole) and additional groups (e.g., nitro, imidazole) modulate solubility and bioactivity. For example, Compound 22’s imidazole substituent may improve solubility in polar media .
2.2 Physicochemical Properties
Compound Name (ID) Melting Point (°C) Purity (%) Notable Physical Traits
N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline Not reported Likely high crystallinity (inferred from benzimidazole analogs )
Compound 18 169–171 98.18 Yellow solid; moderate solubility in organic solvents
Compound 22 150–152 96.67 White solid; enhanced solubility due to imidazole
[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid 248 97 High melting point due to polar acetic acid group

Key Observations :

  • The target compound’s melting point is expected to align with benzimidazole derivatives (e.g., ~150–250°C), influenced by substituent polarity.
  • Purity levels for analogs (95–99%) suggest rigorous HPLC purification protocols, which would likely apply to the target compound .

Biological Activity

N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by recent studies and data.

Chemical Structure and Properties

The compound features a benzimidazole moiety substituted with a trifluoromethyl group on the aniline ring. This specific substitution pattern is crucial as it influences the compound's biological interactions and efficacy.

1. Antitumor Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, as antitumor agents. For instance, compounds bearing benzimidazole rings have been tested against various cancer cell lines:

Cell Line IC50 (μM) Assay Type
A5496.26 ± 0.332D Assay
HCC8276.48 ± 0.112D Assay
NCI-H35820.46 ± 8.633D Assay

The IC50 values indicate that these compounds exhibit promising cytotoxicity, particularly in two-dimensional cultures, suggesting their potential for further development as anticancer drugs .

2. Anti-inflammatory Activity

Benzimidazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and interaction with various inflammatory pathways:

  • COX-2 Inhibition : Compounds similar to this compound have shown selectivity for COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
  • Bradykinin Receptor Antagonism : Studies have indicated that certain substitutions on the benzimidazole scaffold enhance antagonistic activity at bradykinin receptors, which are involved in pain and inflammation .

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of benzimidazole derivatives:

  • Substituent Positioning : The position of substituents on the benzimidazole ring significantly affects its pharmacological profile. For example, modifications at the C2 and C5 positions have been linked to enhanced anti-inflammatory and anticancer activities .
  • Trifluoromethyl Group : The presence of a trifluoromethyl group has been associated with improved lipophilicity and metabolic stability, which can enhance bioavailability and efficacy .

Case Studies

Several case studies illustrate the effectiveness of this compound class:

  • Cytotoxicity in Tumor Models : A study demonstrated that this compound significantly reduced tumor growth in xenograft models, showcasing its potential as a therapeutic agent against specific cancers .
  • Antimicrobial Activity : In vitro assays revealed that this compound exhibits antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 mg/mL .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline derivatives?

The synthesis typically involves condensation reactions or cross-coupling strategies. For example:

  • Schiff base formation : Reacting 3-(trifluoromethyl)aniline with carbonyl-containing benzimidazole precursors under reflux conditions, followed by purification via recrystallization (e.g., ethanol as a solvent) .
  • Cu(I)-catalyzed cross-coupling : Using Cu(I)/TMEDA catalysts to couple trifluoroacetimidoyl halides with amines, enabling the introduction of the trifluoromethyl group into the benzimidazole framework .
  • Multi-step functionalization : Sequential reactions such as bromination, amidation, or nucleophilic substitution to modify the aniline or benzimidazole moieties (e.g., using triethylamine and DMAP as catalysts) .

Q. How can the structural integrity of this compound be validated?

A combination of analytical techniques is essential:

  • Single-crystal X-ray diffraction (XRD) : Determine crystal packing and bond angles. Orthorhombic systems are common for related Schiff bases . Refinement with SHELXL ensures accurate atomic displacement parameters .
  • Spectroscopy :
    • ¹⁹F NMR : Confirm the presence and electronic environment of the trifluoromethyl group.
    • Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., ESI-MS for imine derivatives) .
  • Microanalysis : Match experimental C, H, N percentages with theoretical values (e.g., ±0.4% tolerance) .

Q. What experimental approaches are used to assess the biological activity of this compound?

  • Antifungal assays : Measure the zone of inhibition against Aspergillus niger or Candida albicans using agar diffusion methods. Activity is quantified relative to controls like fluconazole .
  • Anti-inflammatory screening : Compare IC₅₀ values against cyclooxygenase (COX) enzymes or in vivo models, as seen in pyrazole derivatives with trifluoromethyl groups .

Advanced Research Questions

Q. How can computational modeling enhance the study of this compound?

  • Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and electronic properties .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., fungal enzymes or inflammatory mediators) to rationalize structure-activity relationships .
  • Solvent effect modeling : Use COSMO-RS to predict solubility and stability in different solvents, aiding in crystallization strategies .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Disorder in trifluoromethyl groups : The CF₃ group’s high symmetry can cause overlapping electron densities. Mitigate this by applying restraints (e.g., DELU and SIMU in SHELXL) or using high-resolution data (≤1.0 Å) .
  • Twinned crystals : Employ twin refinement protocols in SHELXL or use the HKLF5 format for data integration .
  • Thermal motion artifacts : Anisotropic refinement with displacement parameter restraints (ISOR) improves model accuracy .

Q. How should researchers resolve contradictions in synthetic yields or biological activity data?

  • Reaction condition optimization : Vary catalysts (e.g., Cu(I) vs. Pd), solvents, or temperatures. For example, aryl bromides in cross-coupling may require ligand additives (e.g., TMEDA) to improve yields .
  • Statistical analysis : Apply ANOVA to compare biological replicates and identify outliers. Inconsistent antifungal zones may stem from microbial strain variability .
  • Crystallographic validation : Confirm if polymorphic forms (e.g., powder vs. single-crystal) explain divergent bioactivity .

Methodological Considerations

  • Data reporting : Include CIF files for XRD structures (deposited in the Cambridge Structural Database) and full spectroscopic datasets .
  • Reproducibility : Document reaction stoichiometry, purification steps, and instrument calibration (e.g., NMR referencing to TMS) .

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